1,2-Dimethoxyethane;trichlorotitanium

Description

Significance of Low-Valent Titanium Species in Chemical Transformations

Low-valent titanium reagents, typically in the Ti(0), Ti(I), or Ti(II) oxidation states, are powerful reducing agents that have become indispensable tools in synthetic organic chemistry. Their high oxophilicity is a driving force for many of their characteristic reactions. The ability of these species to mediate the reductive coupling of carbonyl compounds to form alkenes, a transformation famously known as the McMurry reaction, stands as a testament to their synthetic utility. This reaction provides a direct route to olefins from ketones or aldehydes, including the synthesis of sterically hindered and structurally complex alkenes that are challenging to prepare via other methods.

Beyond olefination, low-valent titanium species are instrumental in pinacol (B44631) coupling reactions, which afford 1,2-diols from the reductive dimerization of aldehydes or ketones. These diol products are versatile intermediates in the synthesis of natural products and other complex organic molecules. The reactivity of low-valent titanium also extends to the reduction of various other functional groups and the promotion of a range of cyclization and cross-coupling reactions, highlighting their broad importance in modern chemical synthesis.

Historical Context of Titanium(III) Complexes in Reductive Chemistry

The journey of titanium in reductive chemistry began with the exploration of its lower oxidation states. Titanium(III) chloride (TiCl₃), a commercially available violet solid, was one of the earliest recognized titanium reagents with significant reducing capabilities. researchgate.net Initially, its application in Ziegler-Natta catalysis for olefin polymerization overshadowed its potential in organic synthesis. researchgate.net

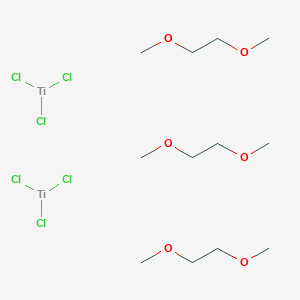

The seminal work in the 1970s by Mukaiyama, Tyrlik, and McMurry independently unveiled the remarkable ability of low-valent titanium species, generated from the reduction of titanium(III) or titanium(IV) chlorides, to effect the reductive coupling of carbonyls. nih.govwikipedia.org These early investigations established the foundation for what would become a cornerstone of synthetic methodology. It was discovered that the choice of reducing agent and solvent system was critical to the efficiency and outcome of these reactions. The use of ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) proved to be particularly effective, as they could solubilize the titanium species and facilitate the electron transfer processes. nih.gov The complex 1,2-Dimethoxyethane;trichlorotitanium, often prepared in situ or as a stable adduct, emerged as a convenient and effective precursor for generating the active low-valent titanium species. nih.gov

Overview of Key Applications of this compound

The primary application of this compound lies in its role as a precursor to low-valent titanium reagents for reductive coupling reactions. The complex itself, often denoted as TiCl₃(DME)₁.₅, is reduced in the presence of a suitable reducing agent, such as zinc-copper couple, lithium, or potassium, to generate the active Ti(0) species. nih.govwikipedia.org

The most prominent applications of this system include:

The McMurry Reaction: This reaction facilitates the intramolecular or intermolecular reductive coupling of ketones and aldehydes to yield alkenes. The use of the TiCl₃(DME) complex with a zinc-copper couple is a commonly employed and optimized procedure for this transformation. wikipedia.org This method is particularly valuable for the synthesis of symmetrical and unsymmetrical alkenes, including large ring systems and highly strained olefins. nih.gov

Pinacol Coupling Reactions: By modifying the reaction conditions, particularly the temperature, the reductive coupling can be stopped at the 1,2-diol stage. nih.gov The intermediate metallopinacolate can be hydrolyzed to afford the pinacol product. This provides a powerful method for the stereoselective synthesis of vicinal diols, which are important building blocks in organic synthesis.

The following table provides a summary of representative McMurry coupling reactions utilizing the low-valent titanium species generated from a TiCl₃/DME system.

| Substrate | Product | Reducing Agent | Yield (%) |

| Acetophenone (B1666503) | 1,2-diphenyl-1,2-dimethylethene | Zn-Cu | ~85% |

| Cyclohexanone | Cyclohexylidene-cyclohexane | Li | ~80% |

| Adamantanone | Adamantylideneadamantane | Li | ~85% |

| Benzaldehyde | Stilbene | Zn-Cu | ~70% |

Data compiled from various sources on McMurry coupling reactions.

The versatility and reliability of the low-valent titanium species generated from this compound have solidified its position as a vital reagent in the arsenal (B13267) of synthetic chemists for the construction of complex molecular architectures.

Properties

IUPAC Name |

1,2-dimethoxyethane;trichlorotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H10O2.6ClH.2Ti/c3*1-5-3-4-6-2;;;;;;;;/h3*3-4H2,1-2H3;6*1H;;/q;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSLUXGPRBOATH-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.COCCOC.COCCOC.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl6O6Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18557-31-8 | |

| Record name | Hexachlorotris[μ-[1,2-di(methoxy-κO)ethane]]dititanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18557-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Coordination Chemistry of 1,2 Dimethoxyethane;trichlorotitanium

Adduct Formation and Lewis Acidity

The titanium(III) center in 1,2-Dimethoxyethane (B42094);trichlorotitanium (TiCl₃(DME)) functions as a Lewis acid, readily accepting electron pairs from Lewis bases. This interaction leads to the formation of adducts, which are compounds formed by the direct combination of two or more distinct molecules. The coordination of different ligands to the titanium center can significantly influence the complex's stability, solubility, and reactivity.

Interaction with Lewis Bases (e.g., Esters, THF)

1,2-Dimethoxyethane;trichlorotitanium forms adducts with a variety of Lewis bases, including ethers like tetrahydrofuran (B95107) (THF) and carbonyl-containing compounds such as esters. THF is a commonly used solvent in reactions involving TiCl₃(DME), not only for its ability to dissolve the complex but also due to its coordination to the titanium center. This coordination facilitates electron transfer processes crucial for reactions like the McMurry coupling.

The interaction with esters is of particular interest in organic synthesis. For instance, the methylenation of esters to form vinyl ethers can be achieved using titanium complexes derived from TiCl₃(DME). In one study, the treatment of methyl undecanoate with a dinuclear titanium(III) methylene (B1212753) complex, generated from a precursor involving TiCl₃, resulted in the successful methylenation of the ester carbonyl. rsc.orgnih.gov This highlights the role of the titanium complex in activating the ester group for subsequent chemical transformation.

The formation of these adducts can be represented by the general equilibrium:

TiCl₃(DME) + L ⇌ TiCl₃(DME)(L)

Where L represents a Lewis base such as THF or an ester. The position of this equilibrium depends on the Lewis basicity of the incoming ligand and the solvent conditions.

Impact of Ligand Exchange on Complex Reactivity

Ligand exchange, the substitution of one ligand for another in a coordination complex, plays a pivotal role in the reactivity of this compound. libretexts.org The lability of the DME ligand allows for its replacement by other Lewis bases, which can either enhance or diminish the complex's reactivity in a specific transformation.

For example, in the context of the McMurry reaction, the solvent, which also acts as a ligand, can significantly affect the nature of the active low-valent titanium species. wikipedia.org While THF is a widely used solvent, DME is also employed due to its ability to form stable bidentate complexes with metal cations. nih.gov The choice of solvent and, by extension, the coordinated ligand can influence the reduction potential of the titanium species and the efficiency of the carbonyl coupling process.

The reactivity of titanium complexes in methylenation reactions is also sensitive to the ligand environment. Research has shown that the presence of certain ligands, such as tetramethylethylenediamine (TMEDA), is crucial for the generation of the reactive species required for the methylenation of esters. nih.gov In the absence of such activating ligands, the desired reaction may not proceed, underscoring the critical impact of ligand exchange on the complex's chemical behavior. nih.gov

The general mechanism for ligand substitution can proceed through dissociative, associative, or interchange pathways. In a dissociative mechanism, the initial step is the loss of a ligand to form an intermediate with a lower coordination number, which then coordinates with the incoming ligand. libretexts.org

Table of Ligand Exchange Effects on Reactivity

| Reactant Complex | Incoming Ligand/Solvent | Resulting Complex/Species | Impact on Reactivity |

|---|---|---|---|

| TiCl₃(DME) | THF | TiCl₃(THF)ₓ | Facilitates electron transfer in McMurry reaction nih.gov |

| TiCl₃(DME) | Ester | TiCl₃(DME)(Ester) | Activation of ester carbonyl for methylenation rsc.orgnih.gov |

Mechanistic Investigations of 1,2 Dimethoxyethane;trichlorotitanium Mediated Reactions

Reductive Coupling Pathways: Pinacol (B44631) and McMurry Reactions

The reductive coupling of aldehydes and ketones mediated by reagents such as 1,2-dimethoxyethane (B42094);trichlorotitanium is a two-stage process. almerja.com The initial step is the formation of a 1,2-diol, a transformation known as the Pinacol coupling reaction. wikipedia.orgchemeurope.com Under harsher reaction conditions or with prolonged reaction times, this diol can undergo deoxygenation to yield an alkene, the hallmark of the McMurry reaction. wikipedia.orgjove.comorganic-chemistry.org By controlling the reaction temperature, it is often possible to isolate the intermediate pinacol product. jove.comrsc.org

The reaction is initiated by low-valent titanium species, which are generated in situ from the reduction of a Ti(III) or Ti(IV) precursor. wikipedia.org These electron-rich titanium species act as potent single-electron donors. The first key mechanistic step involves a single electron transfer (SET) from the low-valent titanium to the carbonyl group of an aldehyde or ketone. wikipedia.orgjove.comorganic-chemistry.orgrsc.org This SET process results in the formation of a ketyl radical, a highly reactive intermediate species. semanticscholar.orgnih.govnih.govrsc.org The formation of these radical intermediates is a fundamental characteristic of these titanium-mediated reductive couplings. nih.gov

Once formed, two ketyl radicals can dimerize, leading to the formation of a carbon-carbon bond and a titanium pinacolate (a 1,2-diolate) complex. wikipedia.orgrsc.org This step is equivalent to the Pinacol coupling reaction. wikipedia.orgchemeurope.com The resulting metallopinacolate is a five-membered ring containing two oxygen atoms bonded to a titanium center. The formation of this intermediate is a critical juncture in the reaction pathway. If the reaction is stopped at this stage, hydrolysis of the metallopinacolate complex yields the corresponding 1,2-diol. jove.com Isolation of the pinacol product is often achievable by conducting the reaction at lower temperatures, for instance at 0°C. rsc.org

The second stage of the McMurry reaction is the deoxygenation of the metallopinacolate intermediate to form an alkene. wikipedia.orgchemeurope.comrsc.org This step is driven by the high oxophilicity of titanium, meaning its strong affinity for oxygen. wikipedia.org The precise mechanism of deoxygenation is not fully elucidated but is believed to involve the binding of the diol to the surface of the low-valent titanium particles. almerja.comjove.com The strong Ti-O bond formation provides the thermodynamic driving force for the cleavage of the two C-O bonds, ultimately releasing the alkene product and a titanium oxide species. nih.gov This deoxygenation step is what distinguishes the McMurry reaction from the Pinacol coupling. jove.com

The stereochemical outcome of titanium-mediated reductive couplings can be significantly influenced by the reaction conditions and the nature of the titanium reagent. In the Pinacol coupling of aromatic aldehydes, high diastereoselectivity can be achieved, often favoring the formation of the dl (or syn) diastereoisomer. jlu.edu.cnrsc.org The use of specific ligands and additives can further enhance this selectivity. For example, the employment of a redox-active titanium complex in conjunction with a photoredox catalyst has been shown to afford excellent diastereomeric ratios (d.r. > 20:1) for the D,L diastereoisomer. semanticscholar.orgnih.gov

Furthermore, by employing chiral ligands, such as Salen-type ligands, on the titanium center, it is possible to achieve high levels of enantiocontrol in the pinacol coupling reaction. semanticscholar.orgrsc.org These chiral titanium complexes can create a stereochemically defined environment that directs the coupling of the ketyl radicals, leading to the formation of one enantiomer of the 1,2-diol in excess. rsc.org The steric and electronic properties of the substrates and ligands play a crucial role in determining the degree of stereochemical induction. semanticscholar.org

| Substrate | Catalyst System | Diastereomeric Ratio (d,l:meso) | Enantiomeric Ratio (R,R/S,S) |

| Aromatic Aldehydes | Cp₂TiCl₂ / Organic Dye | >20:1 | Not Applicable |

| Aromatic Aldehydes | Chiral SalenTi Complex | Complete Diastereoselection for D,L | Up to 92% ee |

Understanding the Reactivity of Low-Valent Titanium Species

The reactivity of the 1,2-dimethoxyethane;trichlorotitanium system is fundamentally linked to the generation of low-valent titanium species. The specific nature of these active species can vary depending on the reducing agent used and the reaction conditions, but their ability to engage in single-electron transfer is paramount. wikipedia.org

Titanium complexes can exist in several oxidation states, with Ti(IV), Ti(III), and Ti(II) being the most relevant to these reductive coupling reactions. mdpi.com The starting material, TiCl₃(DME), is a Ti(III) complex. For the reaction to proceed, this Ti(III) species must be reduced to a more electron-rich, lower-valent state. This reduction is typically accomplished using a stoichiometric reducing agent such as zinc, magnesium, or lithium aluminum hydride. wikipedia.org

Substrate Coordination and Activation by Titanium

A cornerstone of catalysis and stoichiometric reactions involving this compound is the initial coordination of the substrate to the titanium metal center. This interaction is pivotal for substrate activation, leading to subsequent chemical transformations. The McMurry reaction, a reductive coupling of ketones or aldehydes to form alkenes, provides a well-studied example of this process. sioc.ac.cnwikipedia.org

In the McMurry reaction, the carbonyl substrate coordinates to the low-valent titanium species generated from TiCl₃(DME)₁.₅ and a reducing agent. sioc.ac.cnwikipedia.org Mechanistic investigations have provided direct experimental evidence for the formation of "side-on" bonded ketone intermediates. sioc.ac.cn These species are considered precursors to the formation of a pinacolate (a 1,2-diolate) complex. wikipedia.org The coordination of the carbonyl oxygen to the oxophilic titanium center facilitates a single electron transfer from the metal to the carbonyl group. wikipedia.org This generates a ketyl radical, which can then dimerize to form the titanium pinacolate intermediate. The second key step is the deoxygenation of this pinacolate by the titanium reagent to yield the final alkene product. wikipedia.org

Pinacolate Formation: Two carbonyl molecules coordinate to one or more active titanium centers and are reductively coupled to form a titanium pinacolate.

Deoxygenation: The pinacolate intermediate is deoxygenated by the oxophilic titanium, leading to the formation of a carbon-carbon double bond. wikipedia.org

This sequence highlights the dual role of the titanium reagent: it acts as both a reductant and a template, bringing the substrate molecules into proximity for coupling.

Influence of Reaction Conditions (e.g., Temperature, Additives) on Mechanism

The mechanism and outcome of reactions mediated by this compound are highly sensitive to the specific reaction conditions employed. Key factors include the choice of solvent, the nature of the reducing agent (additive), the stoichiometry of the reagents, and the reaction temperature.

Solvents: Tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (DME) are the most common solvents for these reactions. wikipedia.org DME, in particular, is noted for its ability to form stable bidentate ligand complexes with metal cations and is suitable for reactions requiring higher temperatures, such as reflux conditions. wikipedia.org The solvent's ability to solubilize intermediate complexes is crucial for facilitating the electron transfer steps of the reaction. wikipedia.org

Additives (Reducing Agents): The active low-valent titanium species is generated in situ by the reduction of TiCl₃(DME)₁.₅. Various reducing agents have been employed, with the zinc-copper couple (Zn-Cu) being a common choice. sioc.ac.cnwikipedia.org Mechanistic studies have revealed that, contrary to some earlier assumptions, the reduction of Ti³⁺ by zinc does not occur significantly upon simply refluxing the mixture in DME. Instead, the reduction is initiated in the presence of the carbonyl substrate, which coordinates to the titanium center first. sioc.ac.cn This "instant method" implies that the substrate plays an active role in the generation of the potent reducing agent. sioc.ac.cn

Stoichiometry and Temperature: The molar ratio of the substrate to the titanium complex and the reducing agent can significantly impact the reaction yield and efficiency. For the McMurry coupling of acetophenone (B1666503) using the TiCl₃(DME)₁.₅/Zn(Cu) system, high yields (95–97%) can be achieved with a molar ratio of 1:2:2 (acetophenone:TiCl₃(DME)₁.₅:Zn(Cu)). sioc.ac.cn Reactions are often carried out at elevated temperatures (reflux) to drive the deoxygenation step to completion.

| Parameter | Condition/Reagent | Influence on Mechanism/Outcome | Reference |

|---|---|---|---|

| Solvent | 1,2-Dimethoxyethane (DME) | Forms stable complexes with Ti, suitable for high-temperature reactions, solubilizes intermediates. | wikipedia.org |

| Additive (Reductant) | Zinc-Copper Couple (Zn-Cu) | Reduces Ti(III) to lower valent states; reduction is initiated by substrate coordination. | sioc.ac.cn |

| Temperature | Reflux | Typically required to drive the reaction, especially the deoxygenation step. | sioc.ac.cn |

| Stoichiometry | Optimal molar ratios (e.g., 1:2:2 for substrate:Ti:reductant) | Affects reaction yield and efficiency. | sioc.ac.cn |

Mechanistic Studies of Other Transformations

Electron Transfer Systems in Catalysis

The chemistry of this compound is dominated by electron transfer processes. In the context of the McMurry reaction, low-valent titanium species induce the coupling of carbonyls through single electron transfer (SET) to the carbonyl groups. wikipedia.org Detailed mechanistic studies suggest that the reaction pathway involves changes in the formal oxidation state of titanium, primarily cycling between Ti(III) and Ti(II). sioc.ac.cn

The reduction of the Ti(III) precursor, TiCl₃(DME)₁.₅, by a reducing agent like zinc generates the active Ti(II) species, which then acts as a one-electron reductant towards the carbonyl substrate. sioc.ac.cn This generates a radical anion (ketyl) and regenerates Ti(III). The dimerization of the ketyl radicals forms the pinacolate dianion, which coordinates to Ti(III) centers. A subsequent two-electron reduction and deoxygenation, again mediated by the titanium species, yields the alkene. This proposed cycle underscores the role of the titanium complex as a mediator of electron transfer from a primary reductant (e.g., zinc) to the organic substrate.

Mechanisms of Polymerization Processes

While titanium trichloride (B1173362) is a classical component of heterogeneous Ziegler-Natta catalysts for olefin polymerization, specific mechanistic studies detailing the role of the 1,2-Dimethoxyethane adduct are not extensively documented in the surveyed literature. libretexts.orglibretexts.org The general Cossee-Arlman mechanism for Ziegler-Natta catalysis involves the coordination of an alkene monomer to a vacant site on the titanium center, followed by migratory insertion of the alkene into a titanium-alkyl bond. researchgate.net This process repeats to grow the polymer chain. The presence of the DME ligand would likely influence the catalyst's solubility, activity, and stereoselectivity by modifying the electronic and steric environment of the titanium active center, but detailed mechanistic pathways specific to the TiCl₃(DME) complex are not available in the provided search results.

Pathways for Small Molecule Activation

The activation of small, relatively inert molecules such as dinitrogen (N₂) and carbon dioxide (CO₂) is a significant area of chemical research. Low-valent early transition metal complexes are often employed for this purpose due to their reducing power and ability to bind these substrates. Although various titanium complexes have been shown to activate N₂ and CO₂, mechanistic pathways specifically involving this compound have not been detailed in the provided search results. nih.govrsc.org The activation of N₂ by titanium complexes often involves the formation of bridging dinitrogen complexes, leading to the weakening and potential cleavage of the N-N triple bond. nih.gov Similarly, CO₂ activation can proceed via coordination to the metal center, facilitating subsequent reduction or insertion reactions. However, specific studies elucidating these pathways with the TiCl₃(DME) complex are not present in the available literature.

Catalytic Applications of 1,2 Dimethoxyethane;trichlorotitanium and Derived Species

Catalysis in Carbonyl Coupling Reactions

Low-valent titanium reagents, readily generated from precursors like TiCl₃(DME), are powerful single-electron transfer agents. This property makes them exceptionally useful for the reductive coupling of carbonyl compounds such as aldehydes and ketones. These reactions facilitate the formation of new carbon-carbon bonds, leading to either 1,2-diols (pinacols) or alkenes, depending on the reaction conditions.

The deoxygenative coupling of two carbonyl groups to form an alkene is famously known as the McMurry reaction. researchgate.net This transformation is one of the most effective methods for synthesizing sterically hindered and tetrasubstituted alkenes. The active low-valent titanium species are typically generated in situ by reducing a titanium precursor. An optimized and frequently employed system for this purpose involves the reduction of 1,2-dimethoxyethane (B42094);trichlorotitanium (specifically the TiCl₃(DME)₁.₅ complex) with a zinc-copper couple (Zn-Cu). libretexts.orgtandfonline.com

The reaction is believed to proceed in two main stages. The first is a pinacol (B44631) coupling step where single-electron transfer from the low-valent titanium to the carbonyl groups generates ketyl radicals, which then dimerize on the metal surface to form a titanium-bound pinacolate intermediate. researchgate.netlibretexts.org In the second stage, this intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product. researchgate.net

The TiCl₃(DME)₁.₅/Zn-Cu system has been successfully applied to a wide range of substrates for both intramolecular and intermolecular homo-coupling reactions. libretexts.org For instance, it has been used in the synthesis of natural products like β-carotene from retinal and in the formation of highly strained or unique molecules. tandfonline.com While homo-coupling is generally efficient, cross-coupling reactions between two different carbonyl compounds can be challenging due to the formation of statistical mixtures of products. However, selective cross-coupling can be achieved in some cases, particularly between diaryl or aryl ketones and other substituted ketones, by modulating reactant ratios or by using substrates where one carbonyl has a higher affinity for the titanium surface. nih.gov

Table 1: Examples of Homo-Deoxygenative Coupling using TiCl₃(DME)-based Systems

| Carbonyl Substrate | Product | Reagent System | Yield (%) | Reference |

| 2,2'-Diformyl-1,1'-binaphthalene | bcrec.idHelicene | TiCl₃(DME)₁.₅ / Zn-Cu | 21% | rsc.org |

| Thiophene-based Dialdehyde | sioc.ac.cnThiaheterohelicene | TiCl₃(DME)₁.₅ / Zn-Cu | 78% | rsc.org |

| Benzophenone | Tetraphenylethylene | TiCl₃(DME)₁.₅ / Zn-Cu | High | tandfonline.com |

The pinacol coupling reaction, which stops at the 1,2-diol stage without subsequent deoxygenation, is another cornerstone of titanium-mediated carbonyl chemistry. sioc.ac.cn The stereochemical outcome of this reaction is highly dependent on the nature of the titanium species. The generation of Ti(III) complexes is considered crucial for achieving high diastereocontrol. sioc.ac.cnscispace.com Systems based on TiCl₃, such as TiCl₃(DME), are direct sources of these essential Ti(III) species.

Research has shown that using TiCl₃ in anhydrous, non-coordinating solvents like dichloromethane (B109758) promotes a highly dl-stereodirecting pinacolization of aromatic aldehydes. scispace.com This selectivity is attributed to the complexation of the carbonyl oxygen by the Ti(III) center, which influences the geometry of the dimerization of the resulting ketyl radicals. scispace.com

While high diastereoselectivity can be achieved with simple Ti(III) salts, enantioselective pinacol coupling requires the use of chiral ligands. Many modern protocols generate a chiral Ti(III) catalyst in situ by reducing a chiral Ti(IV) precursor complex. sioc.ac.cnscispace.com For example, titanium-Schiff base (Salen) complexes can be reduced to their active Ti(III) state and used to catalyze pinacol coupling with high enantiomeric excess (up to 92% ee). sioc.ac.cnwikipedia.org The fundamental principle remains the same: the chiral Ti(III) center orchestrates the stereoselective coupling of the carbonyl substrates.

Table 2: Stereoselectivity in Titanium-Mediated Pinacol Coupling Reactions

| Substrate | Titanium System | Key Outcome | Selectivity | Reference |

| Aromatic Aldehydes | TiCl₃ in CH₂Cl₂ | High Diastereoselectivity | Favors dl isomer | scispace.com |

| p-Chlorobenzaldehyde | Cp₂TiCl₂ / Photoredox | High Diastereoselectivity | d,l:meso > 20:1 | sioc.ac.cn |

| Aromatic Aldehydes | Chiral Salen-Ti(IV) reduced to Ti(III) | High Enantioselectivity | up to 92% ee | sioc.ac.cnwikipedia.org |

Role in Olefin and Polymer Chemistry

Titanium complexes are foundational to the field of olefin polymerization, most notably as components of Ziegler-Natta catalysts. mdpi.com While commercially dominant systems often use TiCl₄ supported on magnesium chloride, catalysts based on Ti(III) precursors like TiCl₃ play a significant and distinct role in producing polymers with specific properties.

TiCl₃ is a classical heterogeneous Ziegler-Natta catalyst component, typically activated by an organoaluminum co-catalyst like triethylaluminum (B1256330) (AlEt₃). mdpi.com The active species formed polymerize ethylene (B1197577) to produce polyethylene (B3416737). The specific ligands and support materials used with the TiCl₃ center significantly influence the catalyst's activity and the properties of the resulting polymer. For instance, a phenoxy-imine-ether system, (FI)TiCl₃, when activated with methylaluminoxane (B55162) (MAO), can either trimerize or polymerize ethylene depending on the reaction temperature. rsc.org At higher temperatures (T > 60 °C), this system produces high molar mass polyethylene (>10⁵ g mol⁻¹). rsc.org

The synthesis of ultra-high molecular weight polyethylene (UHMWPE), a specialty polymer with exceptional mechanical properties, is a key application for titanium catalysts. nih.gov While various catalyst systems are used, those based on Ti(III) have been shown to produce UHMWPE with superior mechanical characteristics compared to analogous Ti(IV) systems, even if the catalytic productivity is sometimes lower. nih.gov The Ti(III) center's electronic structure influences the rates of chain propagation and chain transfer, enabling the formation of extremely long polymer chains required for UHMWPE.

Table 3: Ethylene Polymerization with Ti(III)-based Catalytic Systems

| Catalyst System | Co-catalyst | Temperature (°C) | Activity | Polymer Molecular Weight (Mη) | Reference |

| Dendritic Salicylaldimine-Ti | MAO | 25 | 78.56 kg PE/(mol Ti·h) | UHMWPE | nih.gov |

| (FI)TiCl₃ | MAO | > 60 | 60–70 kg PE/(g Ti·h) | >100,000 g/mol | rsc.org |

| (m-CH₃PhO)TiCl₃/CNTs | AlEt₃ | N/A | High for nanoparticles | N/A | tandfonline.com |

The incorporation of α-olefins (e.g., 1-hexene, 1-octene) as comonomers during ethylene polymerization is crucial for producing linear low-density polyethylene (LLDPE), a material with vast commercial importance. Titanium-based catalysts are widely used for this purpose. Specifically designed Ti(III) complexes have shown high efficiency in copolymerizing ethylene with functionalized olefins. For example, a titanium complex with a tridentate [O⁻NSR] ligand and a TiCl₃ core, upon activation with MMAO, effectively copolymerizes ethylene with monomers containing alcohol and carboxylic acid groups, achieving high activity and good incorporation ratios. sioc.ac.cn

Studies comparing different oxidation states of titanium in supported catalysts for ethylene/1-hexene copolymerization have found that the structure of the active site is critical. While Ti(II) sites can show increased copolymerizing ability, Ti(III) centers are effective and form the basis of many classical Ziegler-Natta systems used for this purpose. rsc.org The Lewis acidity and coordination geometry around the Ti(III) center dictate the catalyst's affinity for the α-olefin comonomer relative to ethylene, thereby controlling the composition and properties of the final copolymer.

Table 4: Ethylene Copolymerization with Ti(III)-based Catalysts

| Catalyst System | Comonomer | Co-catalyst | Activity | Comonomer Incorporation | Reference |

| [O⁻NSR]TiCl₃ | 10-undecenoic acid | MMAO | up to 1.2 x 10⁶ g/(mol Ti·h·atm) | up to 3.7 mol% | sioc.ac.cn |

| [O⁻NSR]TiCl₃ | 9-decen-1-ol | MMAO | High | Good | sioc.ac.cn |

| Supported TiCl₃ | 1-hexene | AlEt₃ | Varies with support | Moderate | rsc.org |

Ring-closing metathesis (RCM) is a powerful synthetic method for constructing cyclic molecules, a transformation dominated by well-defined ruthenium (Grubbs') and molybdenum (Schrock's) catalysts. youtube.com The role of titanium in RCM is less common but historically significant and represents a distinct mechanistic pathway. Early examples of RCM used catalysts derived from tungsten in combination with organotitanium compounds like dimethyltitanocene (Cp₂TiMe₂). youtube.com

More direct involvement of titanium in RCM proceeds through titanium-carbene (alkylidene) intermediates. It has been demonstrated that reduced titanium alkylidene reagents, generated in situ, can effect diene RCM cyclizations. Furthermore, specific research has focused on the ring-closing metathesis of titanium-carbene complexes that are themselves prepared from thioacetals possessing a pendant carbon-carbon double bond. These systems, while not as versatile or functional-group tolerant as their ruthenium counterparts, illustrate the fundamental capability of titanium to mediate olefin metathesis. The active species are typically low-valent titanium complexes, for which TiCl₃(DME) can serve as a potential starting material, although the generation of the requisite carbene ligand is a key challenge.

Applications in Synthesis of Cyclic and Heterocyclic Compounds

The utility of low-valent titanium reagents, particularly those derived from 1,2-dimethoxyethane;trichlorotitanium (TiCl₃(dme)), extends to the formation of complex cyclic and heterocyclic structures. These applications leverage the reductive power of titanium(III) and its ability to mediate unique chemical transformations, including carbonyl couplings and methylene (B1212753) transfer reactions.

Intramolecular Carbonyl Coupling for O- and N-Heterocycles

Low-valent titanium species, generated by the reduction of titanium chlorides like TiCl₃(dme), are highly effective reagents for the reductive coupling of carbonyl compounds, a transformation famously known as the McMurry reaction. thieme-connect.dewikipedia.org This reaction provides a powerful method for the formation of alkenes from two ketone or aldehyde groups. wikipedia.org When applied in an intramolecular fashion, this coupling offers a direct route to cyclic and heterocyclic compounds.

The active low-valent titanium species are typically generated in situ by reducing TiCl₃(dme) with a suitable reducing agent, such as a zinc-copper couple or lithium aluminum hydride. wikipedia.org The reaction mechanism is believed to proceed through single electron transfer (SET) from the low-valent titanium to the carbonyl groups, generating ketyl radical anions. These radicals then couple to form a pinacolate (1,2-diolate) complex with titanium. wikipedia.org Subsequent deoxygenation of this intermediate by the oxophilic titanium yields the final alkene product. wikipedia.org

For the synthesis of O- and N-heterocycles, dicarbonyl precursors containing a heteroatom (oxygen or nitrogen) at an appropriate position in the linking chain are required. The intramolecular McMurry coupling of such substrates leads to the formation of unsaturated heterocyclic rings. This method is particularly valuable for synthesizing sterically hindered or strained ring systems that are challenging to prepare using conventional methods. thieme-connect.de While many applications focus on carbocycle synthesis, the principles are directly applicable to heterocycles, as the functional groups are generally compatible with the reaction conditions. thieme-connect.de

Table 1: Examples of Intramolecular McMurry Coupling for Heterocycle Synthesis This table presents representative substrates and their potential heterocyclic products via intramolecular carbonyl coupling mediated by low-valent titanium derived from TiCl₃(dme).

| Substrate (Dicarbonyl Compound) | Heteroatom | Potential Product | Ring Size |

|---|---|---|---|

| O,O'-Diacetyl-2,2'-biphenol | Oxygen | Dibenz[c,e]oxepine derivative | 7 |

| 1,6-Bis(2-formylphenoxy)hexane | Oxygen | Macrocyclic Diether | 16 |

| N-Boc-3,3'-diformyl-diphenylamine | Nitrogen | Dibenzo[b,f]azepine derivative | 7 |

Cyclopropanation by Methylene Transfer

Titanium(III) complexes derived from precursors like this compound are pivotal in the generation of reactive methylene species for cyclopropanation reactions. A key strategy involves the transmetallation from a zinc methylene complex to a Ti(III) chloride species. nih.govrsc.org This process yields a dinuclear titanium methylene complex, which has been isolated and characterized as [TiCl(tmeda)]₂(μ-CH₂)(μ-Cl)₂ when using a related TMEDA-ligated Ti(III) precursor. nih.govrsc.org

This dinuclear titanium(III) methylene complex is a potent methylene transfer agent, capable of reacting with 1,3-dienes to produce vinylcyclopropanes. nih.govrsc.org The reaction is believed to proceed through the generation of a mononuclear titanium methylidene species, which is the active methylenating agent. rsc.org This reactivity provides a valuable method for constructing three-membered carbocyclic rings. The process is distinct from classical Simmons-Smith reactions and offers an alternative pathway for the synthesis of cyclopropane (B1198618) derivatives. unl.pt

The research in this area has demonstrated that the combination of a zinc methylene species and a Ti(III) chloride adduct leads to a clean conversion to the active titanium methylene complex, avoiding the loss of the methylene group as methane (B114726) or ethylene that occurs with other reagent combinations. rsc.org This titanium-based system has proven effective for methylene transfer to various substrates, including esters and olefins, in addition to dienes for cyclopropanation. nih.govrsc.org

Table 2: Cyclopropanation of 1,3-Dienes via Titanium-Mediated Methylene Transfer This table shows the results of the cyclopropanation reaction between various 1,3-dienes and the titanium methylene complex generated from a Ti(III) chloride precursor.

| 1,3-Diene Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Isoprene | 1-Methyl-1-vinylcyclopropane | 81 | nih.gov, rsc.org |

| 2,3-Dimethyl-1,3-butadiene | 1,2-Dimethyl-1-vinylcyclopropane | 75 | nih.gov |

Synthesis of Cyclo-1,3-dien-5-ynes

The synthesis of highly unsaturated cyclic systems such as cyclo-1,3-dien-5-ynes represents a significant challenge in organic chemistry. While direct reports on the use of this compound for this specific transformation are not prominent, the established reactivity of low-valent titanium in McMurry-type couplings provides a strategic foundation for their synthesis.

The construction of a cyclo-1,3-dien-5-yne core necessitates the formation of a ring containing conjugated double bonds and a triple bond. This can be envisioned through an intramolecular reductive coupling of a precursor molecule containing two carbonyl groups and an alkyne functionality. A low-valent titanium reagent, generated from TiCl₃(dme) and a reductant like a Zn(Cu) couple, could effectively mediate the coupling of the two carbonyl groups to form a double bond, thereby closing the ring.

The success of this strategy hinges on the compatibility of the alkyne group with the strongly reducing conditions of the McMurry reaction. Given that functional groups like esters, halides, and ethers are often tolerated, it is plausible that an appropriately positioned internal alkyne would remain intact during the cyclization. This approach would offer a convergent and powerful method for accessing these complex and strained cyclic enediyne structures.

Table 3: Proposed Strategy for Synthesis of Cyclo-1,3-dien-5-ynes This table outlines a hypothetical synthetic route to cyclo-1,3-dien-5-ynes using an intramolecular McMurry coupling mediated by a Ti(III) reagent.

| Hypothetical Precursor | Key Transformation | Expected Product Core |

|---|---|---|

| 1,8-Diphenyl-oct-4-yne-1,8-dione | Intramolecular Carbonyl Coupling | 1,2-Diphenyl-cyclooct-3-en-5-yne |

| Dodeca-2,10-diyne-1,12-dial | Intramolecular Carbonyl Coupling | Cyclododeca-1,3-dien-5,11-diyne |

Emerging Catalytic Systems

The unique electronic properties of this compound and its derivatives are being explored in the context of novel catalytic systems. These emerging applications focus on leveraging the Ti(III) center for activating other metals and for its role in mediating electron transfer processes.

Catalytic Activation of Rare Earth Metals

The development of catalytic systems based on rare earth metals is an area of growing interest. idu.ac.id A significant challenge lies in accessing the catalytically active, often low-valent, states of these metals. An emerging strategy involves the use of potent reducing agents to activate higher-valent rare earth precursors.

Low-valent titanium species, readily generated from TiCl₃(dme), can function as powerful single-electron reductants. This capability positions them as potential activators for rare earth metal catalysts. The concept involves the reduction of a stable, higher-valent rare earth salt (e.g., Ln(III)) by a low-valent titanium species to generate a more reactive lower-valent state (e.g., Ln(II)) in situ. This activated rare earth species could then participate in catalytic cycles for various transformations, such as polymerization or C-H activation.

While this application is still largely conceptual, it is based on the well-established principles of reductive activation of metal pre-catalysts. ed.ac.uk The Ti(III)/Ti(IV) redox couple is thermodynamically suitable for reducing a range of metal salts, suggesting a promising, yet underexplored, avenue for designing novel bimetallic catalytic systems where the titanium complex acts as a substoichiometric initiator or co-catalyst.

Table 4: Hypothetical Activation of Rare Earth Metal Precursors This table illustrates the potential role of low-valent titanium (LVT) in generating catalytically active rare earth species.

| Rare Earth Precursor (Stable State) | Activating Agent | Hypothetical Active Species | Potential Application |

|---|---|---|---|

| SmI₃ | LVT from TiCl₃(dme)/Zn | SmI₂ | Single-electron transfer reactions |

| Yb(OTf)₃ | LVT from TiCl₃(dme)/Zn | Yb(OTf)₂ | Polymerization catalysis |

Design of Catalytic Electron Transfer Systems

The ability of Ti(III) compounds to act as single-electron donors is fundamental to their chemistry and provides a basis for designing catalytic electron transfer (ET) systems. researchgate.netresearchgate.net In such a system, TiCl₃(dme) can serve as the catalyst that facilitates the transfer of an electron from a stoichiometric reductant to a substrate, initiating a chemical transformation without being consumed.

A typical catalytic cycle would involve:

Reduction of the substrate by the Ti(III) complex via single-electron transfer (SET), generating a radical ion and Ti(IV).

The substrate radical ion undergoes the desired chemical reaction (e.g., cyclization, fragmentation).

A stoichiometric reductant (e.g., zinc, manganese) regenerates the active Ti(III) catalyst from the Ti(IV) species, closing the catalytic loop.

This approach overcomes the limitations of using Ti(III) reagents in stoichiometric amounts. By continuously regenerating the active species, a small amount of the titanium complex can mediate a large number of transformations. The design of these systems is crucial for developing more sustainable and atom-economical synthetic methods. This concept is an evolution from electron donor-acceptor (EDA) complex chemistry, where overcoming rapid back electron transfer is a key challenge. nsf.govresearchgate.net A well-designed catalytic system with TiCl₃(dme) can circumvent this by coupling the electron transfer event to an irreversible chemical step and efficient catalyst regeneration.

Table 5: Components of a Ti(III)-Based Catalytic Electron Transfer System

| Component | Role | Example |

|---|---|---|

| Catalyst Precursor | Source of the active electron transfer agent | This compound (TiCl₃(dme)) |

| Stoichiometric Reductant | Regenerates the active catalyst | Zinc powder, Manganese metal |

| Substrate | Electron acceptor, undergoes transformation | Alkyl halide, Epoxide, Dicarbonyl compound |

| Product | Result of substrate transformation | Reduced alkane, Alkene |

Computational and Theoretical Studies on 1,2 Dimethoxyethane;trichlorotitanium

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful method for modeling the behavior of electrons in molecules, enabling the prediction of geometries, reaction mechanisms, and energetic landscapes of chemical reactions involving transition metal complexes. researchgate.net For systems involving titanium trichloride (B1173362), DFT is used to model the active species in both homogeneous reactions and heterogeneous catalysis, providing a molecular-level understanding that is often inaccessible through experimental means alone. unito.itmdpi.com

A primary application of DFT in catalysis is the identification and characterization of short-lived intermediates and high-energy transition states that govern the reaction pathway. mit.edu This is crucial for understanding reaction mechanisms.

In reactions involving low-valent titanium species generated from TiCl₃(DME), such as the McMurry reaction, DFT can model the key mechanistic steps. The reaction is understood to proceed through single-electron transfer from a low-valent titanium species to carbonyl groups, forming a ketyl radical intermediate. wikipedia.org Subsequent dimerization leads to a titanium-bound pinacolate intermediate. The final deoxygenation step, which yields the alkene, proceeds through a transition state where the C-O bonds are cleaved and the Ti-O bonds are formed. wikipedia.orgnih.gov Computational models can calculate the geometries and energies of these species, confirming the viability of the proposed pathway.

In the context of Ziegler-Natta polymerization, the active catalyst is a coordinatively unsaturated Ti(III) center. DFT calculations model the reaction pathway as follows:

π-Complex Formation: The olefin monomer coordinates to the vacant site on the titanium center, forming a π-complex intermediate.

Insertion Transition State: The monomer inserts into the existing titanium-alkyl (polymer chain) bond via a four-membered ring transition state. researchgate.net

Product State: The alkyl chain is elongated by two carbon atoms, and a new vacant site is regenerated for the next monomer to coordinate.

DFT calculations are essential for determining the structure of the transition state and the associated energy barrier, which is the rate-determining step of the polymerization process. rsc.org

The catalytic activity of titanium complexes is fundamentally governed by their electronic structure. TiCl₃ is a d¹ system, with the Ti(III) center possessing a single unpaired electron, making it paramagnetic. The coordination of 1,2-dimethoxyethane (B42094) (DME), a bidentate Lewis base, significantly influences the electronic properties of the titanium center.

DFT calculations on these model systems reveal the splitting of the five titanium 3d orbitals. In a typical distorted octahedral geometry, as would be expected for TiCl₃(DME) adducts, the d-orbitals are no longer degenerate. The calculations provide detailed information on the composition of the molecular orbitals (MOs), showing how the titanium 3d orbitals mix with the p-orbitals of the chloride and oxygen (from DME) ligands. acs.org

Key findings from analyses of analogous systems include:

HOMO/SOMO Character: The Highest Occupied Molecular Orbital (or Singly Occupied Molecular Orbital in a d¹ system) is typically non-bonding or weakly π-antibonding with respect to the Ti-Cl bonds and is primarily of titanium d-orbital character. This orbital's energy and spatial distribution are critical for the complex's reactivity.

Ligand Field Effects: The DME ligand, through its oxygen donor atoms, affects the energy levels of the d-orbitals. This electronic modulation influences the Lewis acidity of the titanium center and its ability to coordinate and activate substrates like olefins. cnr.it

Spin Density Distribution: DFT calculates the distribution of the unpaired electron's spin density over the complex, which can be correlated with experimental data from techniques like Electron Spin Resonance (ESR). bcrec.id

The table below summarizes typical molecular orbital compositions for a model Ti(III) center, illustrating the nature of the d-orbital splitting and ligand interactions.

| Molecular Orbital | Primary Character | Ti 3d Contribution (%) | Ligand Contribution (%) | Bonding/Antibonding Nature |

| LUMO+1 | dz² | 65% | 35% (Cl, O σ) | σ-antibonding |

| LUMO | dx²-y² | 70% | 30% (Cl, O σ) | σ-antibonding |

| SOMO | dxy | 85% | 15% (Cl π) | π-antibonding (weak) |

| HOMO-1 | dxz | 80% | 20% (Cl π) | π-antibonding |

| HOMO-2 | dyz | 82% | 18% (Cl π) | π-antibonding |

Note: This table is illustrative, based on data from analogous Ti(III) complexes. The exact energies and compositions would vary for TiCl₃(DME).

By calculating the energies of all identified intermediates and transition states, DFT can be used to construct a complete potential energy surface for a reaction. mdpi.com This allows for the determination of key thermodynamic and kinetic parameters, providing a quantitative understanding of the reaction mechanism.

For a catalytic cycle, such as olefin polymerization, DFT calculations can determine:

Activation Energy (Ea or ΔG‡): The energy barrier that must be overcome for a reaction to occur, which determines the reaction rate.

Thermodynamic Stability: The relative energies of different isomers or intermediates, indicating which species are most likely to be present in the reaction mixture.

For example, in the polymerization of propylene (B89431), DFT can calculate the energy difference between the coordination of the monomer and the transition state for its insertion into the polymer chain. This activation barrier is a critical parameter for predicting catalyst activity.

The following table presents a hypothetical but representative energy profile for a single propylene insertion step at a Ti(III) active center, based on values reported for ZN catalyst models.

| Reaction Step | Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| 1 | Ti-Polymer + Propylene | 0.0 | 0.0 |

| 2 | π-Complex Intermediate | -10.5 | +2.5 |

| 3 | Insertion Transition State | +8.0 | +12.0 |

| 4 | Ti-Polymer (elongated) | -22.0 | -20.0 |

Note: Energies are relative to the separated reactants. Negative values indicate stability relative to the initial state.

This data shows that while the initial coordination of propylene is enthalpically favorable, it can be entropically disfavored (positive ΔG). The rate-limiting step is the insertion, with a Gibbs free energy of activation of 12.0 kcal/mol, which is a typical value for an efficient polymerization catalyst.

Computational Modeling of Catalytic Processes

TiCl₃, often complexed with ethers like DME and supported on materials like MgCl₂, is a cornerstone of heterogeneous Ziegler-Natta catalysts for olefin polymerization. mdpi.com Computational modeling has been instrumental in understanding the nature of the active sites and the polymerization mechanism.

DFT studies on model surfaces (e.g., MgCl₂ (110) and (104) surfaces) have shown that the active Ti(III) centers are coordinatively unsaturated species located at specific crystallographic positions, such as edges and corners. unito.itmdpi.com The role of the DME ligand can be twofold:

In Catalyst Preparation: It can help control the crystallization of TiCl₃ or facilitate the deposition of titanium species onto the support.

As a Lewis Base (Electron Donor): In the final catalyst, DME or similar molecules can act as internal or external donors. They coordinate to titanium or magnesium centers near the active site, modifying the electronic properties and steric environment of the Ti center, thereby influencing its activity and stereoselectivity. mdpi.comdntb.gov.ua

The catalytic cycle, as modeled computationally, confirms the Cossee-Arlman mechanism, where the polymer chain grows via migratory insertion of the olefin into the Ti-C bond. researchgate.net

One of the most significant achievements of Ziegler-Natta catalysis is the ability to produce stereoregular polymers, such as isotactic polypropylene. Computational modeling has been key to explaining the origins of this stereocontrol.

Stereospecificity arises from the chiral environment of the catalyst's active site. The specific arrangement of the chloride ligands, the DME or other donor ligands, the MgCl₂ support surface, and the growing polymer chain itself creates a sterically demanding pocket. researchgate.netmdpi.com An incoming prochiral monomer like propylene can only coordinate in a specific orientation to minimize steric repulsion.

DFT calculations can quantify this effect by modeling the transition states for the insertion of propylene with different facial selectivities (re vs. si face). The difference in the activation energies (ΔΔG‡) for the two competing pathways determines the stereoselectivity of the catalyst. A larger energy difference leads to a higher degree of stereoregularity in the resulting polymer.

The table below illustrates how DFT can be used to predict the stereospecificity of different types of active sites found in ZN catalysts.

| Active Site Model | Transition State (TS) for Isotactic Insertion (ΔG‡) | Transition State (TS) for Syndiotactic Insertion (ΔG‡) | Energy Difference (ΔΔG‡) | Predicted Outcome |

| Site A (High Asymmetry) | 11.5 kcal/mol | 14.0 kcal/mol | 2.5 kcal/mol | Highly Isotactic |

| Site B (Low Asymmetry) | 12.0 kcal/mol | 12.5 kcal/mol | 0.5 kcal/mol | Atactic or weakly Isotactic |

| Site C (Syndio-specific) | 13.0 kcal/mol | 11.8 kcal/mol | -1.2 kcal/mol | Syndiotactic |

Note: These are representative values from DFT studies on ZN model systems. A positive ΔΔG‡ (Syndio - Iso) favors isotactic insertion.

These models demonstrate that highly asymmetric sites, where one insertion pathway is strongly favored due to steric hindrance, lead to highly isotactic polymers. The presence of Lewis bases like DME is often crucial for creating or stabilizing these highly asymmetric active sites. dntb.gov.ua

Advanced Computational Techniques for Titanium Chemistry

The unique electronic nature of titanium, particularly in its +3 oxidation state with a d¹ configuration, presents challenges for computational modeling. Advanced techniques are necessary to accurately describe the electron correlation effects, ligand-metal interactions, and the potential for multiple spin states. Methodologies such as Density Functional Theory (DFT) are commonly employed for studying titanium complexes, offering a balance between computational cost and accuracy. For the 1,2-Dimethoxyethane;trichlorotitanium complex, these methods can elucidate the electronic structure and the nature of the bonding between the titanium center, the chloride ligands, and the oxygen atoms of the DME ligand.

Molecular Mechanics (MM) methods, such as the MM4 force field, are predicated on a classical mechanical model of molecules. These methods are powerful for conformational analysis of large molecules, including ligand systems. However, the application of standard force fields like MM4 to organometallic complexes containing transition metals such as titanium is often limited by the lack of accurate parameters for the metal center and its coordination sphere. The development of a reliable force field for the Ti-O and Ti-Cl interactions within the this compound complex would require extensive parameterization against experimental data or higher-level quantum mechanical calculations.

Table 1: Key Conformational Dihedral Angles in 1,2-Dimethoxyethane This interactive table is based on generalized conformational analysis principles of DME.

| Dihedral Angle | Conformation | Relative Stability |

|---|---|---|

| O-C-C-O | Gauche | More Stable |

| O-C-C-O | Trans (anti) | Less Stable |

| C-O-C-C | Gauche | Variable |

The preference for a gauche conformation around the central C-C bond in free DME is a well-known phenomenon. An MM4 force field parameterized for ethers would be able to model these conformational energies and barriers to rotation. In the context of the titanium complex, the chelation of DME to the titanium atom would constrain the O-C-C-O dihedral angle, likely forcing it into a gauche or near-gauche conformation to accommodate the formation of the five-membered ring.

Ab initio quantum mechanical methods provide a more rigorous theoretical framework for studying the conformational analysis and energetics of molecules, as they are based on first principles without empirical parameters. For the this compound complex, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide detailed information about the geometry, electronic structure, and relative energies of different conformers.

Studies on the free 1,2-dimethoxyethane ligand using ab initio methods have provided valuable data on its conformational landscape. These calculations can accurately predict the relative energies of various conformers and the energy barriers between them.

Table 2: Calculated Relative Energies of 1,2-Dimethoxyethane Conformers from Ab Initio Studies This interactive table represents typical findings from ab initio studies on DME. The exact values can vary with the level of theory and basis set used.

| Conformer (O-C-C-O, C-O-C-C, C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|

| trans-trans-trans (ttt) | 0.00 (Reference) |

| trans-gauche-trans (tgt) | ~0.1-0.7 |

When applied to the full this compound complex, ab initio calculations could be used to perform a full geometry optimization to find the most stable structure. This would involve determining the bond lengths, bond angles, and dihedral angles of the coordinated DME ligand and the arrangement of the chloride ions around the titanium center. Furthermore, these methods would allow for the calculation of the binding energy of the DME ligand to the TiCl₃ fragment, providing insight into the stability of the complex. Such calculations would also be instrumental in understanding the electronic transitions responsible for the color of titanium(III) compounds.

Future Research Directions and Opportunities

Development of Novel 1,2-Dimethoxyethane (B42094);trichlorotitanium-Based Catalysts

A primary area of future research lies in the rational design of new catalysts derived from 1,2-Dimethoxyethane;trichlorotitanium. While the 1,2-Dimethoxyethane (DME) ligand confers stability and solubility, opportunities exist to modify the ligand sphere of the titanium(III) center to fine-tune its catalytic activity and selectivity. Research can be directed toward synthesizing derivatives with tailored electronic and steric properties. For instance, replacing DME with chiral ligands could pave the way for enantioselective transformations, a highly sought-after goal in organic synthesis.

Furthermore, immobilizing the titanium complex on solid supports like silica, graphene, or polymers could lead to robust, heterogeneous catalysts. mdpi.com These supported catalysts would offer significant advantages, including ease of separation from reaction mixtures, potential for recycling, and suitability for continuous flow reactors, thereby enhancing the sustainability and industrial applicability of titanium-mediated reactions. The development of such systems could expand the utility of this compound beyond traditional homogeneous catalysis into areas like Ziegler-Natta polymerization of olefins. youtube.com

Table 1: Potential Ligand Modifications and Their Anticipated Effects

| Ligand Class | Potential Modification | Expected Impact on Catalysis |

|---|---|---|

| Chiral Diols/Amines | Synthesis of chiral Ti(III) complexes | Induction of enantioselectivity in reactions like pinacol (B44631) coupling or epoxide opening. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Replacement of DME with strongly donating NHCs | Enhanced stability and altered reactivity for challenging transformations. |

| Pincer Ligands | Formation of well-defined, robust Ti(III) pincer complexes | Increased thermal stability and control over the metal's coordination sphere. |

| Functionalized Polymers | Grafting onto a polymer backbone | Creation of recyclable, heterogeneous catalysts for industrial applications. |

Exploration of New Reaction Classes Mediated by Low-Valent Titanium

The generation of low-valent titanium (LVT) species from this compound is central to its synthetic utility. acs.org LVT reagents are powerful single-electron reductants, renowned for their high oxophilicity, which drives classic reactions like the McMurry coupling. iisc.ac.in Future work will likely focus on harnessing this reductive power to uncover novel reaction classes.

Exploration could extend to the activation of relatively inert chemical bonds. While LVT-mediated C-O bond cleavage is established, its application in C-N and C-S bond activation remains less explored but holds immense potential for developing new deprotection strategies or functional group transformations. nih.govnih.gov Moreover, the ability of LVT to mediate radical reactions opens doors to new multicomponent reactions, where multiple chemical bonds are formed in a single operation, offering a streamlined approach to building molecular complexity. mdpi.com Other frontiers include the catalytic activation of small molecules and the development of novel cycloaddition reactions beyond what is currently known. nih.govresearchgate.net

Table 2: Emerging Synthetic Applications for Low-Valent Titanium

| Reaction Class | Substrate Scope | Potential Products |

|---|---|---|

| Reductive C-N Bond Cleavage | N-Acylaziridines, Sulfonamides | Amines, functionalized nitrogen-containing compounds. nih.govresearchgate.net |

| Radical Cycloadditions | Dienes, Alkynes, Nitriles | Substituted benzenes, pyridines, and complex carbocycles. nih.gov |

| Seven-Membered Ring Synthesis | 1,8-Ene-ynes | Cycloheptane, azepane, and oxepane (B1206615) derivatives. rsc.org |

| Cross-Coupling Reactions | Alcohols and Vinyl Halides | Functionalized alkenes via radical intermediates. nih.gov |

Advanced Spectroscopic Techniques for In Situ Mechanistic Probes

A significant hurdle in titanium(III) chemistry is the often transient and paramagnetic nature of the key catalytic intermediates, which makes mechanistic studies challenging. Future research will increasingly rely on advanced, in situ spectroscopic techniques to capture real-time information about reaction mechanisms under operating conditions. numberanalytics.commdpi.com

Techniques such as time-resolved infrared (TR-IR) and operando Raman spectroscopy can provide invaluable data on the formation and decay of intermediate species during a catalytic cycle. researchgate.netyoutube.com For example, these methods could be used to directly observe the coordination of a carbonyl group to the titanium center just before a coupling reaction occurs. Similarly, in situ X-ray Absorption Spectroscopy (XAS) at a synchrotron source can provide element-specific information about the oxidation state and coordination environment of the titanium atom as it progresses through its catalytic pathway. frontiersin.org Combining these powerful analytical tools will allow for a more complete picture of reaction mechanisms, moving beyond speculation to direct observation. acs.orgnih.gov This detailed understanding is critical for the rational design of improved catalysts.

Integration of Computational and Experimental Approaches for Catalyst Design

The synergy between computational modeling and experimental work represents a powerful paradigm for accelerating catalyst development. nih.govnih.gov In the context of this compound, Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and elucidate the electronic structures of proposed intermediates. mdpi.com

This computational insight can guide experimental efforts by identifying the most promising ligand modifications or reaction conditions to investigate. rsc.orgrsc.org For example, DFT can be used to screen a virtual library of ligands to predict which will most effectively lower the activation barrier for a desired reaction or suppress an unwanted side reaction. rsc.org This integrated approach allows researchers to test hypotheses in silico before committing to resource-intensive laboratory synthesis and testing. Microkinetic modeling, fed by computationally derived energy profiles, can further bridge the gap between molecular-level understanding and macroscopic catalytic performance, leading to a more rational and efficient catalyst design process. wisc.edumdpi.com

Q & A

Basic Questions

Q. How is the molecular weight of 1,2-Dimethoxyethane calculated, and what methodological steps ensure accuracy?

- Answer : The molecular weight is calculated by summing the atomic weights of its constituent atoms (C₄H₁₀O₂).

Carbon (C): 4 atoms × 12.0107 = 48.0428 g/mol

Hydrogen (H): 10 atoms × 1.008 = 10.08 g/mol

Oxygen (O): 2 atoms × 15.9994 = 31.9988 g/mol

Total = 48.0428 + 10.08 + 31.9988 = 90.1216 g/mol .

Use validated software or manual verification to cross-check calculations, ensuring consistency with IUPAC guidelines .

Q. What safety protocols are critical for handling 1,2-Dimethoxyethane in laboratory settings?

- Answer :

- Flammability : Store away from ignition sources (flash point = 6°C) and oxidizers (e.g., peroxides) .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to reproductive toxicity (CLP classification: Repr. 1B) .

- Environmental Precautions : Contain spills to prevent soil/water contamination (high mobility, Koc ≈ 18) .

Q. What are the primary roles of 1,2-Dimethoxyethane in synthetic chemistry?

- Answer : It serves as a polar aprotic solvent in organometallic reactions (e.g., Grignard reagents) and palladium-catalyzed cross-couplings. Its low viscosity and high donor number enhance reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for 1,2-Dimethoxyethane when designing exposure studies?

- Answer :

- Read-Across Validation : Compare metabolites (e.g., methoxyacetic acid) with structurally similar compounds like 2-methoxyethanol .

- Dose-Response Modeling : Use probabilistic frameworks to reconcile differences between acute (e.g., H332) and chronic toxicity thresholds (e.g., DNEL = 1.5 mg/m³) .

- In Silico Tools : Apply QSAR models to predict unstudied endpoints, leveraging databases like CompTox .

Q. What methodologies assess the environmental mobility of 1,2-Dimethoxyethane in soil systems?

- Answer :

- Soil Adsorption Coefficient (Koc) : Derive from log Kow (-0.21) using regression models (e.g., Koc = 0.35 × log Kow + 0.27) .

- Column Leaching Tests : Measure breakthrough curves under varying pH and organic matter conditions .

- Comparative Analysis : Benchmark against solvents with known mobility (e.g., tetrachloromethane) .

Q. How does solvent decomposition impact palladium-catalyzed reactions using 1,2-Dimethoxyethane?

- Answer :

- Mechanistic Insight : DME decomposes under reducing conditions, releasing methoxy radicals that reduce Pd(II) intermediates, altering reaction pathways .

- Mitigation Strategies :

- Use isotope labeling (e.g., ¹³C-DME) to track decomposition products.

- Optimize reaction temperature (<80°C) and catalyst loading to minimize side reactions .

Q. Can computational models extrapolate avian toxicity data for chlorinated solvents like 1,1,2-Trichloroethane?

- Answer :

- Analogue Identification : Use AIM to select analogues (e.g., 1,1,1-Trichloroethane) with existing oral LD₅₀ (>2,510 mg/kg) .

- Web-ICE Modeling : Estimate species-specific LD₅₀ (10.22–291.52 mg/kg) and HD₅ (21.79 mg/kg) for risk assessment .

- Validation : Cross-reference with in vitro assays (e.g., avian hepatocyte cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.